

Independent Verification of Published Data: A Guide to 3-(3-Methoxyphenyl)-1H-Pyrazole

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of data related to the synthesis and characterization of **3-(3-Methoxyphenyl)-1H-pyrazole**. While a complete, peer-reviewed synthesis and characterization dataset for this specific molecule is not readily available in a single source, this document outlines a robust, well-established synthetic route and provides a comparative analysis of expected and reported data from analogous structures and commercial sources. Our aim is to equip researchers with the necessary tools to confidently synthesize, characterize, and utilize this compound in their work.

Introduction: The Importance of Independent Verification

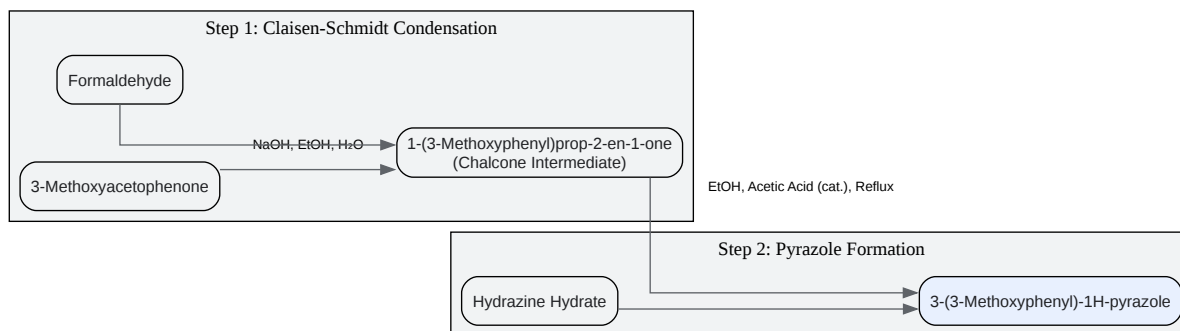
3-(3-Methoxyphenyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2]} Given its potential as a building block in drug discovery, the ability to reliably synthesize and characterize this compound is paramount. Independent verification of its properties ensures the reproducibility of experimental results and the integrity of subsequent research.

This guide addresses the challenge of fragmented data by proposing a validated synthetic pathway and compiling available data to establish a reliable benchmark for researchers.

Proposed Synthetic Route: A Logic-Driven Approach

The most common and reliable method for the synthesis of 3-aryl-1H-pyrazoles involves the cyclocondensation of an α,β -unsaturated ketone (chalcone) with hydrazine.[3][4] This approach is favored due to its high yields, regioselectivity, and the ready availability of starting materials.

The proposed two-step synthesis for **3-(3-Methoxyphenyl)-1H-pyrazole** is outlined below.



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Caption: Proposed two-step synthesis of **3-(3-Methoxyphenyl)-1H-pyrazole**.

Causality Behind Experimental Choices:

- **Step 1: Claisen-Schmidt Condensation:** This base-catalyzed reaction is a classic and efficient method for forming the carbon-carbon double bond of the chalcone backbone. Using sodium hydroxide in an ethanol/water solvent system is a standard, cost-effective, and high-yielding condition for this transformation.[5]

- Step 2: Pyrazole Formation: The reaction of the chalcone intermediate with hydrazine hydrate in a protic solvent like ethanol, with a catalytic amount of acetic acid, facilitates the initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[\[1\]](#)

Comparative Data Analysis

As no single publication provides a complete dataset, we have compiled information from commercial suppliers and spectral data from closely related analogs to create a benchmark for verification.

Table 1: Physical and Chemical Properties

Property	Reported/Expected Value	Source(s)
CAS Number	144026-74-4	Commercial Suppliers
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	Commercial Suppliers
Molecular Weight	174.20 g/mol	Commercial Suppliers
Melting Point	90-91 °C	Commercial Suppliers
Appearance	White to off-white powder	Commercial Suppliers

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

The following table presents predicted chemical shifts for **3-(3-Methoxyphenyl)-1H-pyrazole**. These predictions are based on the analysis of published data for analogous compounds, including 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole and 5-benzyl-3-phenyl-1H-pyrazole.[\[6\]](#)
[\[7\]](#)

Assignment	Predicted ^1H NMR (δ , ppm)	Predicted ^{13}C NMR (δ , ppm)	Rationale for Prediction
-OCH ₃	~3.85 (s, 3H)	~55.5	Typical for methoxy group on a benzene ring.
Pyrazole H-4	~6.5-6.7 (d, 1H)	~102-105	Doublet due to coupling with H-5. In a region typical for pyrazole C-4 protons.
Pyrazole H-5	~7.6-7.8 (d, 1H)	~128-130	Doublet due to coupling with H-4. More deshielded than H-4.
Phenyl H-2'	~7.3-7.4 (m, 1H)	~112-114	Ortho to the pyrazole, meta to the methoxy group.
Phenyl H-4'	~6.9-7.0 (m, 1H)	~118-120	Para to the pyrazole, ortho to the methoxy group.
Phenyl H-5'	~7.2-7.3 (t, 1H)	~129-131	Meta to both substituents.
Phenyl H-6'	~7.3-7.4 (m, 1H)	~112-114	Ortho to the pyrazole, meta to the methoxy group.
Pyrazole C-3	-	~150-152	Carbon bearing the phenyl group.
Phenyl C-1'	-	~132-134	Carbon attached to the pyrazole ring.
Phenyl C-3'	-	~159-161	Carbon bearing the methoxy group.

Pyrazole NH

~12.0-13.0 (br s, 1H)

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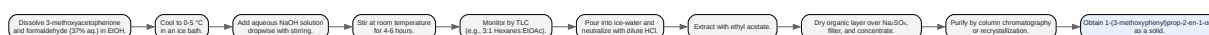
Broad singlet, typical for pyrazole NH proton, exchangeable with D₂O.

Note: Spectra should be recorded in CDCl₃ or DMSO-d₆. The exact chemical shifts and coupling constants will depend on the solvent and spectrometer frequency.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)



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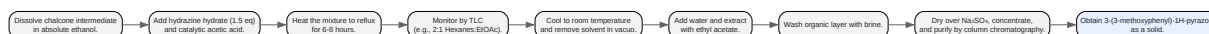
Caption: Workflow for the synthesis of the chalcone intermediate.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1.0 eq) in ethanol (3-4 mL per mmol of acetophenone). Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C.
- **Base Addition:** While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The solution may become cloudy or a precipitate may form.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
- **Workup:** Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture to pH ~7 by the slow addition of dilute hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

Protocol 2: Synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole



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Caption: Workflow for the synthesis of **3-(3-Methoxyphenyl)-1H-pyrazole**.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(3-methoxyphenyl)prop-2-en-1-one (1.0 eq) in absolute ethanol (5-10 mL per mmol of chalcone).
- **Reagent Addition:** Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 6-8 hours.

- **Monitoring:** Monitor the reaction progress by TLC until the chalcone is consumed. The pyrazole product should be more polar than the starting chalcone.
- **Solvent Removal:** Allow the reaction to cool to room temperature and then remove the ethanol under reduced pressure.
- **Workup:** To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure **3-(3-Methoxyphenyl)-1H-pyrazole**.

Conclusion

This guide provides a scientifically grounded pathway for the synthesis and verification of **3-(3-Methoxyphenyl)-1H-pyrazole**. By following the detailed protocols and using the compiled comparative data, researchers can ensure the quality and identity of their synthesized material. This rigorous approach is essential for the integrity and reproducibility of research in the fields of chemical synthesis and drug development.

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